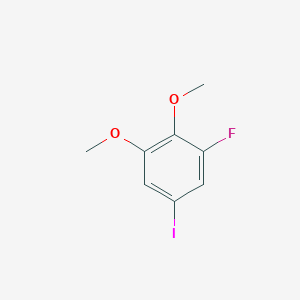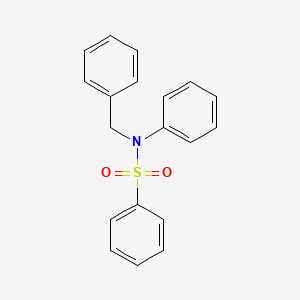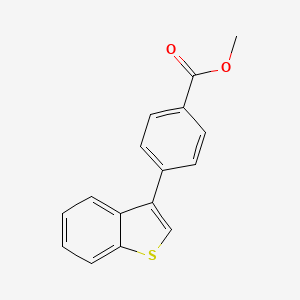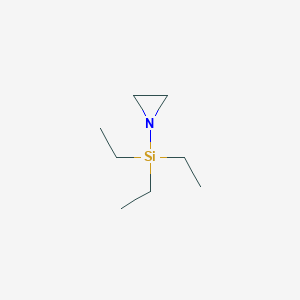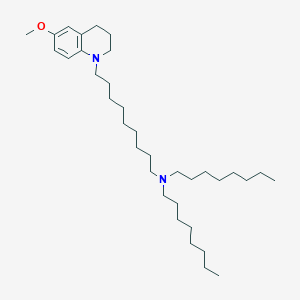
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, amines, and alkylating agents. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Intercalating with DNA: Disrupting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- is unique due to its specific functional groups and alkyl chains, which may confer distinct biological activities and physicochemical properties compared to other quinoline derivatives.
特性
CAS番号 |
5429-99-2 |
|---|---|
分子式 |
C35H64N2O |
分子量 |
528.9 g/mol |
IUPAC名 |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N,N-dioctylnonan-1-amine |
InChI |
InChI=1S/C35H64N2O/c1-4-6-8-10-15-19-27-36(28-20-16-11-9-7-5-2)29-21-17-13-12-14-18-22-30-37-31-23-24-33-32-34(38-3)25-26-35(33)37/h25-26,32H,4-24,27-31H2,1-3H3 |
InChIキー |
LLGUYHIAUCZNEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCCCN1CCCC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


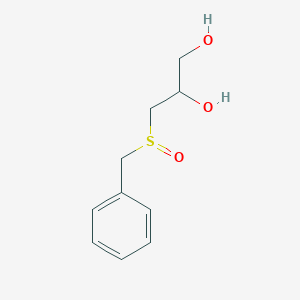


![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)

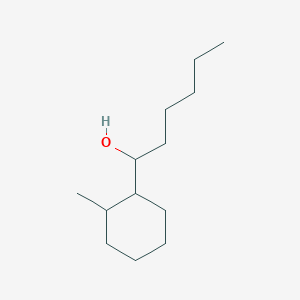

![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
